Morinamide

Antitubercular Prodrug pharmacology Mycobacterium tuberculosis

Select Morinamide (952-54-5) for your TB research to leverage its unique dual identity—retaining intrinsic in vitro antimycobacterial activity independent of metabolic conversion, unlike direct Pyrazinamide. Its exclusive cross-resistance profile (PZA-only) makes it essential for differentiating class-specific resistance in M. tuberculosis panels. For analytical method development, Morinamide's distinct chromatographic retention and solubility properties necessitate use as an authentic reference standard; Pyrazinamide cannot serve as a substitute. The free base offers broad solvent compatibility for diverse formulation needs.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 952-54-5
Cat. No. B1206486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorinamide
CAS952-54-5
Synonymsmorfazinamide
morphazinamide
morphazinamide monohydrochloride
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1COCCN1CNC(=O)C2=NC=CN=C2
InChIInChI=1S/C10H14N4O2/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14/h1-2,7H,3-6,8H2,(H,13,15)
InChIKeyGVTLAVKAVSKBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Morinamide (CAS 952-54-5): Second-Line Pyrazinamide Prodrug for Tuberculosis Research Procurement


Morinamide (morphazinamide, CAS 952-54-5) is a second-line antituberculosis agent belonging to the pyrazinecarboxamide class, characterized by a morpholinomethyl substitution on the pyrazine-2-carboxamide scaffold [1]. The compound acts as a prodrug of pyrazinamide (PZA) in vivo, yet retains intrinsic in vitro antimycobacterial activity independent of metabolic conversion [2]. Morinamide is classified under ATC code J04AK04 (WHO ATC system) and has reached Phase II clinical investigation for active tuberculosis treatment [3].

Why Morinamide Cannot Be Substituted with Generic Pyrazinamide or Other Antituberculars Without Performance Divergence


Generic substitution within the pyrazinecarboxamide antitubercular class fails due to Morinamide's unique dual identity as both an intrinsically active compound and a prodrug of pyrazinamide. Unlike direct PZA administration, Morinamide exhibits in vitro activity against M. tuberculosis under conditions where minimal hydrolysis to PZA occurs, indicating a distinct antimicrobial mechanism that is not solely dependent on its metabolite [1]. Critically, cross-resistance exists exclusively between Morinamide and PZA—but not between Morinamide and other first- or second-line agents such as isoniazid, rifampicin, or ethambutol [2]. Substitution with PZA would therefore alter resistance profile predictability and eliminate Morinamide's unique prodrug pharmacokinetic properties.

Morinamide Quantitative Differentiation Evidence: Head-to-Head Comparisons with Pyrazinamide and Structural Analogs


Morinamide Retains Intrinsic In Vitro Antimycobacterial Activity Independent of Pyrazinamide Hydrolysis

In vitro slide culture assays demonstrated that freshly prepared Morinamide solutions exhibited antimycobacterial activity similar to equimolar concentrations of Pyrazinamide (PZA) [1]. This activity was observed during 1-hour incubation periods where minimal hydrolysis to PZA occurred, confirming that Morinamide possesses intrinsic antimicrobial properties independent of its prodrug conversion to pyrazinamide [1].

Antitubercular Prodrug pharmacology Mycobacterium tuberculosis

Morinamide Demonstrates Cross-Resistance Exclusively with Pyrazinamide, Not with Other Antitubercular Classes

Resistance profiling establishes that Morinamide shares cross-resistance exclusively with Pyrazinamide, consistent with its structural derivation from the PZA scaffold [1]. No cross-resistance has been documented between Morinamide and other major antitubercular agents, including isoniazid, rifampicin, ethambutol, or ethionamide [1]. This narrow cross-resistance spectrum distinguishes Morinamide from PZA, which may be affected by pncA mutations that do not directly impact Morinamide's intrinsic activity mechanism.

Drug resistance Cross-resistance profiling Antitubercular therapy

Morinamide Hydrochloride Exhibits Broad Solubility Profile Across Multiple Organic Solvents and Aqueous Media

Morinamide hydrochloride (CAS 1473-73-0) demonstrates solubility in water, ethanol, acetone, chloroform, ether, benzene, and dimethyl sulfoxide (DMSO) . The free base Morinamide has an estimated water solubility of approximately 18,920 mg/L at 25°C . This broad solubility profile across polar and nonpolar solvents provides formulation flexibility not uniformly shared by all antitubercular agents; for example, Pyrazinamide has limited solubility in nonpolar organic solvents (water solubility approximately 15 mg/mL), and Ethionamide is practically insoluble in water.

Physicochemical properties Formulation development Solubility

Morinamide Molecular Structure Features Morpholinomethyl Substitution Distinct from Pyrazinamide Core Scaffold

Morinamide (C10H14N4O2, molecular weight 222.24 g/mol) is N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide, containing a morpholinomethyl substitution at the carboxamide nitrogen [1]. In contrast, Pyrazinamide (C5H5N3O, molecular weight 123.11 g/mol) is pyrazine-2-carboxamide with a primary amide group [2]. The morpholine moiety introduces additional hydrogen bond acceptors, alters lipophilicity (XLogP3-AA of Morinamide: -0.8 vs. Pyrazinamide XLogP3: -0.6), and confers distinct analytical retention characteristics.

Structural differentiation Chemical identity Quality control

Morinamide (CAS 952-54-5): Validated Research and Industrial Application Scenarios Based on Evidence


Experimental Tuberculosis Research Requiring a Prodrug with Independent Intrinsic Antimicrobial Activity

Morinamide is appropriate for in vitro and in vivo tuberculosis models where investigation of prodrug pharmacology combined with direct antimycobacterial activity is required. The compound's demonstrated activity under non-hydrolytic conditions [1] supports its use in short-duration assays examining intrinsic drug effects independent of metabolic activation, enabling mechanistic studies distinct from those possible with Pyrazinamide alone.

Drug-Resistant Tuberculosis Cross-Resistance Profiling Studies

The exclusive cross-resistance between Morinamide and Pyrazinamide [2] positions Morinamide as a reference compound for establishing PZA-class resistance benchmarks in Mycobacterium tuberculosis susceptibility panels. Research groups profiling clinical isolates for resistance mechanisms can employ Morinamide to differentiate PZA-class-specific resistance from broader multidrug resistance phenotypes.

Analytical Reference Standard Procurement for Pyrazinecarboxamide Quantification

The distinct molecular structure and physicochemical properties of Morinamide—including unique retention characteristics [3] and solubility profile —necessitate its use as an authentic reference standard in analytical chemistry applications. HPLC, LC-MS, and GC-MS methods developed for pyrazinecarboxamide-class compounds require Morinamide-specific standards; Pyrazinamide reference materials cannot serve as analytical substitutes due to differing chromatographic behavior and detection parameters.

Formulation Development Requiring Multi-Solvent Compatibility

The hydrochloride salt's demonstrated solubility across water, ethanol, acetone, chloroform, ether, benzene, and DMSO supports formulation development activities where diverse solvent systems are required. This broad compatibility is valuable for preparing stock solutions, developing in vivo dosing vehicles, and optimizing assay conditions in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.